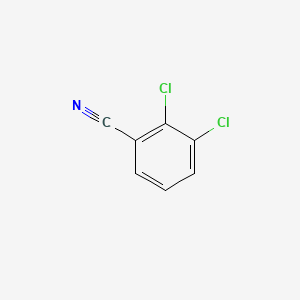

2,3-Dichlorobenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dichlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDYZVVLNPXKDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101335881 | |

| Record name | 2,3-Dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6574-97-6, 61593-48-4 | |

| Record name | 2,3-Dichlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6574-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2,3-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006574976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061593484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichlorbenzonitril | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.153.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Dichlorobenzonitrile

Synthesis from Aldoxime Precursors

One established method for the synthesis of 2,3-dichlorobenzonitrile (B188945) involves the dehydration of the corresponding aldoxime. google.com This two-step process begins with the formation of 2,3-dichlorobenzaldoxime (B1594865) from 2,3-dichlorobenzaldehyde (B127699) and a hydroxylamine (B1172632) salt. The resulting aldoxime is then subjected to a dehydration reaction, typically using a reagent like acetic anhydride, to yield the desired nitrile. google.comgoogleapis.com While effective at the laboratory scale, this method can be less efficient for large-scale production compared to catalytic ammoxidation. google.com

Multi-step Synthesis from 2,3-Dichlorobenzoic Acid

Another classical approach starts from 2,3-dichlorobenzoic acid. google.comsigmaaldrich.com This multi-step synthesis involves the conversion of the carboxylic acid to an intermediate that can then be transformed into the nitrile. One pathway involves the hydrolysis of this compound to produce 2,3-dichlorobenzoic acid, which can then be chlorinated. wipo.intgoogleapis.com This process is often part of a larger synthetic scheme for producing other valuable compounds. wipo.intgoogleapis.com

A key step in this type of synthesis can be the Sandmeyer reaction. This involves the diazotization of an aniline (B41778) derivative, such as 2,3-dichloroaniline, followed by treatment with a cyanide source, like copper cyanide, to introduce the nitrile group. This method can achieve yields exceeding 60%.

Emerging Synthetic Strategies

Nucleophilic Aromatic Substitution Reactions

The electron-withdrawing nature of the nitrile group and the chlorine atoms activates the aromatic ring for nucleophilic aromatic substitution, where a nucleophile replaces one of the chlorine atoms.

Nucleophilic aromatic fluorination is a key reaction for 2,3-dichlorobenzonitrile (B188945), used to introduce fluorine atoms into the aromatic ring, a common strategy in the development of pharmaceuticals and agrochemicals. Research has shown that this compound can be converted into fluorinated derivatives through halogen exchange reactions. google.com Specifically, it is used as a reactant to synthesize 2-fluoro-3-chlorobenzonitrile. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

This transformation is typically achieved by heating the chlorobenzonitrile with an alkali metal fluoride (B91410), such as potassium fluoride, in a high-boiling point aprotic dipolar solvent. google.com The efficiency of this halogen exchange can be enhanced by the presence of a phase-transfer catalyst, like a quaternary ammonium (B1175870) compound. google.com

Table 1: General Conditions for Nucleophilic Aromatic Fluorination of Dichlorobenzonitriles

| Component | Role | Examples |

| Starting Material | Substrate | This compound |

| Fluorinating Agent | Fluoride source | Alkali Metal Fluorides (e.g., KF) |

| Solvent | Reaction Medium | Aprotic Dipolar Solvents (e.g., DMF, DMSO) |

| Catalyst | Enhances reaction rate | Quaternary Ammonium Compounds, Crown Ethers |

| Product | Fluorinated derivative | 2-fluoro-3-chlorobenzonitrile |

This table is a generalized representation based on established methods for fluorination of chlorobenzonitriles. google.com

This compound serves as a reactant in the synthesis of carboxamides through its reaction with magnesium amides. chemicalbook.comfishersci.sechemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comottokemi.comottokemi.comfishersci.fr This reaction showcases its versatility as a synthetic intermediate, allowing for the transformation of the nitrile group into a more complex functional group. While specific mechanistic studies on this compound are not extensively detailed in the provided results, the reaction is a recognized pathway for producing substituted benzamides. cymitquimica.comresearchgate.net

Cross-Coupling Reactions

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. This compound is an important intermediate in these protocols. chemicalbook.com

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. libretexts.org this compound is frequently utilized as the organohalide partner in these reactions to create biaryl compounds, which are significant structural motifs in pharmaceuticals and materials science. arabjchem.org

The reaction involves the coupling of this compound with various boronic acids in the presence of a palladium catalyst and a base. The general mechanism proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the new carbon-carbon bond. libretexts.org

Table 2: Key Components in Suzuki-Miyaura Coupling of this compound

| Component | Role | Examples |

| Organohalide | Substrate | This compound |

| Organoboron Reagent | Coupling Partner | Phenylboronic acid, 3,4,5-trimethoxy-phenylboronic acid |

| Catalyst | Facilitates C-C bond formation | Palladium complexes (e.g., Pd(OAc)₂, Pd(PPh₃)₄) |

| Base | Activates the organoboron reagent | Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃) |

| Solvent | Reaction Medium | DMF, Toluene (B28343) |

| Product | Coupled Biaryl | Various substituted biphenyl (B1667301) compounds |

This table represents typical components used in Suzuki-Miyaura coupling reactions involving aryl halides. libretexts.orgarabjchem.org

Nitrile Group Transformations

The cyano (nitrile) group of this compound can undergo several transformations, most notably hydrolysis. google.com

The hydrolysis of the nitrile group is a critical reaction pathway. google.com this compound can be hydrolyzed under either acidic or basic conditions to yield 2,3-dichlorobenzoic acid. This reaction is often a key step in the synthesis of other compounds, where this compound serves as an intermediate that is formed and then hydrolyzed. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The process involves the exothermic conversion of the nitrile group into a carboxylic acid. scbt.com In some instances, the hydrolysis can be mediated by enzymes in biotransformation processes. nih.govresearchgate.net

Table 3: Summary of this compound Hydrolysis

| Condition | Product | Significance |

| Acidic or Basic | 2,3-Dichlorobenzoic acid | Synthesis of other compounds , Precursor for pharmaceuticals |

| Enzymatic | 2,3-Dichlorobenzoic acid | Biotransformation pathway nih.govresearchgate.net |

Alcoholysis Reactions

Alcoholysis of nitriles is a chemical process where a nitrile reacts with an alcohol, typically under acid catalysis, to form an ester. chemicalland21.com In the case of this compound, this reaction pathway allows for its conversion into other valuable chemical intermediates. The process can be influenced by the reaction conditions and the type of alcohol used. For instance, alkaline hydrolysis, a related reaction, can be performed using sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in the presence of an aliphatic alkanol such as methanol (B129727) or ethanol, typically at reflux temperatures. googleapis.com This highlights the reactivity of the nitrile group towards alcohol-based reagents under specific catalytic conditions. google.comgoogleapis.com

Ammonia (B1221849) Solution and Halogenation Reactions

This compound demonstrates reactivity with ammonia and is subject to halogenation reactions. google.com The reaction with ammonia and oxygen, known as ammoxidation, is a key industrial method for synthesizing benzonitriles. researchgate.netresearchgate.net This process can convert substituted toluenes or benzyl (B1604629) chlorides into the corresponding nitriles. researchgate.netgoogle.com

Halogenation of this compound, specifically through a chlorine-fluorine exchange, is a critical process for creating fluorinated derivatives. google.com This nucleophilic aromatic fluorination is typically carried out by heating the starting material with an alkali metal fluoride, such as potassium fluoride, in a suitable solvent. google.comaudreyli.com The reaction may be catalyzed by a quaternary ammonium compound to enhance efficiency. google.com

Derivatization Strategies and Novel Compound Synthesis

The chemical structure of this compound makes it a versatile precursor for synthesizing a range of more complex molecules through derivatization. chemicalbook.comfishersci.se Key strategies include introducing new functional groups, such as fluorine or amino groups, and constructing larger, fused ring systems. These transformations are integral to developing new compounds for various applications. sigmaaldrich.comresearchgate.net

Synthesis of Halogenated Benzonitrile (B105546) Derivatives (e.g., 2-Fluoro-3-chlorobenzonitrile)

This compound serves as a starting material for the synthesis of other halogenated benzonitriles, such as 2-fluoro-3-chlorobenzonitrile. sigmaaldrich.comsigmaaldrich.com This transformation is achieved through a nucleophilic aromatic substitution reaction where one of the chlorine atoms is replaced by a fluorine atom. google.com The process involves reacting this compound with an alkali metal fluoride in a process known as halogen-exchange fluorination. google.comaudreyli.com

The table below outlines typical conditions for this type of reaction, illustrating the synthesis of fluorobenzonitriles from their chloro-precursors.

| Starting Material | Reagents | Catalyst | Solvent | Temperature | Product | Yield |

| 3,4-Dichlorobenzonitrile | Potassium Fluoride (KF) | Tetraphenylphosphonium Bromide | 1,3-dimethylimidazolidine-2-one (DMI) | Reflux | 3,4-Difluorobenzonitrile | 65% |

| 3,4-Dichlorobenzonitrile | Potassium Fluoride (KF) | None | 1,3-dimethylimidazolidine-2-one (DMI) | 290 °C | 3,4-Difluorobenzonitrile | 64% |

| 4-Chlorobenzonitrile | Potassium Fluoride (KF) | None | 1,3-dimethylimidazolidine-2-one (DMI) | 290 °C | 4-Fluorobenzonitrile | 91% |

| 2-Chlorobenzonitrile | Potassium Fluoride (KF) | None | 1,3-dimethylimidazolidine-2-one (DMI) | 290 °C | 2-Fluorobenzonitrile | 76% |

This data is based on halogen-exchange fluorination studies and illustrates the general methodology. audreyli.com

Formation of Fused Heterocyclic Systems (e.g., Benzo[c]quinolizinium Compounds)

This compound is a key reactant in the synthesis of complex fused heterocyclic systems, such as substituted benzo[c]quinolizinium compounds. sigmaaldrich.comsigmaaldrich.com A specific example is the synthesis of 6-amino-10-chlorobenzo[c]quinolizinium chloride. researchgate.netsigmaaldrich.com

The general synthesis strategy involves the condensation of an ortho-halogenobenzonitrile, like this compound, with 2-picolyllithium. researchgate.net This is followed by a thermocyclization step at elevated temperatures (e.g., 200 °C) to generate the final fused ring structure. researchgate.net This method provides a pathway to a novel family of tricyclic compounds that have been investigated for various biological activities. researchgate.netnih.gov

Amination and Related Functionalizations (e.g., 4-Amino-2,3-dichlorobenzonitrile)

Amination reactions introduce an amino group (-NH₂) onto the benzonitrile ring structure, leading to amino-dichlorobenzonitrile derivatives. While specific methods for the direct amination of this compound to produce 4-amino-2,3-dichlorobenzonitrile (B3034579) (CAS 193090-61-8) are not extensively detailed, general amination routes for dichlorobenzonitrile precursors involve reacting them with ammonia or other amine sources. chemicalbook.comchemicalbook.comsigmaaldrich.com These reactions are often conducted in solvents like chlorobenzene (B131634) at high temperatures. The introduction of an amino group is a significant functionalization, as seen in related compounds like 2-amino-3,5-dichlorobenzonitrile (B1269155), which are studied for their chemical and physical properties. nih.gov

Hydrogenation Pathways

The hydrogenation of this compound represents another pathway for its chemical transformation. researchgate.net This process typically involves the reduction of the nitrile group. Depending on the catalyst and reaction conditions, hydrogenation can lead to the formation of amines or other reduced products. The study of these pathways is crucial for understanding the full reactive potential of the molecule and for synthesizing new derivatives. researchgate.net

Applications in Advanced Chemical Synthesis

Role as an Intermediate in Organic Synthesis

2,3-Dichlorobenzonitrile (B188945) is a versatile and important intermediate in the field of organic synthesis. fishersci.sechemicalbook.comgoogle.comcphi-online.com Its chemical structure, featuring a nitrile group and two chlorine atoms on a benzene (B151609) ring, provides multiple reactive sites for constructing more complex molecules. The nitrile group (C≡N) is particularly active and can undergo various transformations, including hydrolysis to form carboxylic acids, reduction to amines, and alcoholysis. google.com This reactivity makes the compound a valuable building block for a wide range of chemical products. fishersci.se

Research has demonstrated the utility of this compound as a reactant in several key synthetic reactions. It is frequently used in:

Nucleophilic Aromatic Fluorination: This reaction allows for the strategic introduction of fluorine atoms into the aromatic ring, a common modification in the synthesis of pharmaceuticals and agrochemicals to enhance biological activity. fishersci.sechemicalbook.comsigmaaldrich.com One of the products from this type of reaction is 2-fluoro-3-chlorobenzonitrile. sigmaaldrich.com

Suzuki-Miyaura Coupling: The compound serves as a substrate in these palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, leading to the creation of complex biaryl structures that are significant scaffolds in medicinal chemistry and materials science. fishersci.sechemicalbook.comsigmaaldrich.com

Reactions with Magnesium Amides: It can react with magnesium amides to produce substituted carboxamides, which are important functional groups in many biologically active compounds. fishersci.sechemicalbook.comsigmaaldrich.com

Furthermore, the hydrolysis of this compound provides a straightforward route to 2,3-dichlorobenzoic acid, another crucial chemical intermediate. sigmaaldrich.com

Table 1: Key Synthetic Reactions Involving this compound

| Reaction Type | Reagents/Conditions | Product Type | Example Product |

| Nucleophilic Aromatic Fluorination | Fluorinating agents | Fluorinated benzonitriles | 2-Fluoro-3-chlorobenzonitrile sigmaaldrich.com |

| Suzuki-Miyaura Coupling | Boronic acids, Palladium catalyst | Biaryl compounds | Substituted biphenyls fishersci.sechemicalbook.com |

| Amide Synthesis | Magnesium amides | Carboxamides | N-substituted-2,3-dichlorobenzamides fishersci.sechemicalbook.com |

| Hydrolysis | Acid or base | Carboxylic acids | 2,3-Dichlorobenzoic acid sigmaaldrich.com |

Contributions to Pharmaceutical Chemistry

In medicinal chemistry and pharmaceutical development, this compound functions as a key starting material or intermediate for the synthesis of various active pharmaceutical ingredients (APIs). fishersci.segoogle.combiosynth.comalzchem.com Its dichlorinated phenyl structure is a feature in several modern therapeutic agents.

A significant application is its role as a precursor in the synthesis of the atypical antipsychotic drug Aripiprazole . google.comwikipedia.org Aripiprazole is used for the treatment of schizophrenia and bipolar disorder. The synthesis of this drug relies on a key intermediate, 1-(2,3-dichlorophenyl)piperazine (B491241) (2,3-DCPP). google.comwikipedia.orgepo.orggoogle.com this compound is a logical starting point for producing this critical intermediate, as the nitrile functionality can be chemically converted to groups that facilitate the formation of the piperazine (B1678402) ring.

Additionally, research has pointed to this compound and its derivatives as building blocks for compounds with potential anticancer activity. biosynth.com Studies have shown that it can be used to synthesize molecules that induce apoptosis and inhibit the proliferation of cancer cells, indicating its potential utility in the development of new treatments for leukemia and lymphoma. biosynth.com

Table 2: Pharmaceutical Compounds Associated with the 2,3-Dichlorophenyl Moiety

| Drug Name | Therapeutic Class | Role of the 2,3-Dichlorophenyl Moiety |

| Aripiprazole | Antipsychotic | Core component of the key synthetic intermediate 1-(2,3-dichlorophenyl)piperazine. google.comwikipedia.org |

| Lonasen (Blonanserin) | Antipsychotic | While not a direct derivative, its synthesis involves related dichlorinated phenyl structures, highlighting the importance of this chemical class. |

Utilization in Agrochemical Research and Development

This compound is an important intermediate in the agrochemical industry for the production of modern herbicides and pesticides. fishersci.segoogle.comalzchem.com Its application is part of a broader effort to develop novel agrochemicals that are highly effective, selective, and possess favorable environmental profiles, such as being easily degradable with no residue. google.com

A notable example of its use is in the synthesis of a novel, low-dosage herbicide designated as "XDE". google.com This herbicide has demonstrated very high activity and selectivity against weeds commonly found in paddy fields. google.com The compound also serves as a building block for a new generation of pyrethroid-like insecticides that are characterized by high efficiency and low environmental toxicity. google.com The reactivity of the nitrile group and the chlorinated ring allows for the creation of complex active ingredients that can target specific biological pathways in pests. For instance, some benzonitrile-based herbicides function by interfering with cellulose (B213188) synthesis in plants. ebi.ac.uk

Table 3: Applications of this compound in Agrochemicals

| Agrochemical Type | Specific Application/Target | Key Features |

| Herbicides | Synthesis of novel herbicides (e.g., XDE) for weed control in paddy fields. google.com | High activity at low dosage, high selectivity, low toxicity. google.com |

| Insecticides | Precursor for pyrethroid-like insecticides. google.com | High efficiency, easily degradable, no residue. google.com |

| General Pesticides | Intermediate for various pesticide formulations. fishersci.se | Contributes to the development of effective and environmentally conscious agricultural products. |

Precursor in Dye and Pigment Industries

This compound is recognized as a valuable intermediate in the synthesis of dyes and pigments. fishersci.segoogle.com The aromatic nitrile structure serves as a foundational element that can be chemically modified to produce chromophores, the parts of a molecule responsible for its color.

The synthesis process typically involves converting the nitrile group or substituting the chlorine atoms to link the dichlorophenyl unit into larger conjugated systems, which are characteristic of dye molecules. While specific industrial dyes derived directly from the 2,3-isomer are not extensively detailed in public literature, its established use as a raw material is noted. fishersci.sechemicalbook.comgoogle.com The general class of dichlorobenzonitriles is known to be used in the synthesis of certain azo dyes, which are a major class of commercial colorants. This indicates the potential of this compound to be used in similar synthetic pathways to create a variety of colors for use in textiles, plastics, and other materials.

Biological Activities and Mechanistic Investigations

Research into Anticancer Activity

There is a lack of specific studies on the anticancer activity of 2,3-Dichlorobenzonitrile (B188945) in the reviewed scientific literature.

Mechanisms of Apoptosis Induction

No research detailing the mechanisms of apoptosis induction by this compound has been identified.

Inhibition of Cell Proliferation Pathways

Specific pathways of cell proliferation inhibited by this compound are not documented in the available research.

Modulation of Cell Division Regulatory Molecules

There is no information on how this compound modulates molecules that regulate cell division.

Binding Interactions with Amines and Caffeine

Scientific literature detailing the binding interactions between this compound and amines or caffeine is not available.

Computational and Theoretical Studies on 2,3 Dichlorobenzonitrile

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to understanding the electronic structure, stability, and reactivity of molecules at the atomic level. These methods would be instrumental in characterizing 2,3-dichlorobenzonitrile (B188945).

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be crucial for optimizing its molecular geometry, determining bond lengths, bond angles, and dihedral angles. Such calculations would provide a precise three-dimensional model of the molecule.

Molecular Electron Density Theory (MEDT) Analyses

Molecular Electron Density Theory (MEDT) is a modern approach to understanding chemical reactivity, positing that changes in electron density are the driving force of chemical reactions. MEDT analyses are particularly insightful for pericyclic reactions, such as cycloadditions.

For this compound, an MEDT study could elucidate its behavior in such reactions. However, current research applying MEDT in this chemical space has focused on derivatives, for instance, the [3+2] cycloaddition reactions of 2,4,6-trimethyl-3,5-dichlorobenzonitrile N-oxide. vipslib.com These studies analyze the reaction mechanism, regioselectivity, and the polar nature of the reaction. A dedicated MEDT analysis of this compound would provide a deeper understanding of its own reactivity profile in similar chemical transformations.

Ab Initio Methods in Structural and Energetic Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are used for highly accurate calculations of molecular structures and energies.

For this compound, ab initio calculations would offer a benchmark for the results obtained by other methods like DFT. They would provide precise energetic information, such as the total energy of the molecule and the energies of different conformations, which is fundamental for understanding its thermodynamic stability. While ab initio methods have been applied to isomers like 2,3-difluorobenzonitrile (B1214704) to determine their structure and vibrational spectra, similar dedicated studies on this compound are not found in the surveyed literature. hostgator.co.in

Spectroscopic Property Predictions

Computational methods are invaluable for the interpretation and prediction of spectroscopic data.

Theoretical Simulations of Vibrational Spectra (FT-IR, FT-Raman)

Theoretical simulations of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), are commonly performed using DFT and ab initio methods. These simulations calculate the vibrational frequencies and intensities of a molecule's normal modes.

For this compound, such simulations would be instrumental in assigning the peaks observed in experimental spectra to specific molecular vibrations, such as the C-Cl stretching, C-N triple bond stretching, and various bending modes of the benzene (B151609) ring. This detailed assignment is crucial for the structural characterization of the molecule. Comprehensive vibrational analyses have been published for 2,4-dichlorobenzonitrile (B1293624) and 2,6-dichlorobenzonitrile (B3417380), often involving scaling of the calculated frequencies to improve agreement with experimental data. hostgator.co.innih.gov A similar study on this compound would provide a complete vibrational description of the molecule.

Reaction Mechanism Elucidation

Computational chemistry plays a pivotal role in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and intermediates. For this compound, which is used as an intermediate in the synthesis of other chemicals, understanding its reaction mechanisms is of significant interest.

Computational studies could map out the potential energy surfaces for its reactions, such as nucleophilic aromatic substitution or Suzuki-Miyaura coupling. This would involve locating the transition state structures and calculating the activation energies, providing insights into the reaction kinetics and the factors controlling the reaction pathway. While the general reactivity of this compound is known, detailed computational elucidations of its specific reaction mechanisms are not widely published. Studies on related compounds, however, demonstrate the power of these methods in understanding complex reaction pathways. vipslib.comrsc.org

Studies on Cycloaddition Reaction Pathways

While specific studies detailing the cycloaddition reaction pathways for this compound are not readily found in the surveyed literature, research on closely related compounds provides insight into the methodologies used for such investigations. For instance, the [3+2] cycloaddition (32CA) reactions of nitrile oxides, which are derivatives of benzonitriles, are a significant area of study.

Research on compounds like 2,4,6-trimethyl-3,5-dichlorobenzonitrile N-oxide demonstrates the use of Molecular Electron Density Theory (MEDT) to analyze the mechanisms of 32CA reactions. vipslib.comresearchgate.netresearchgate.net These studies typically employ Density Functional Theory (DFT) calculations to map out the reaction pathways, identify transition states, and determine the energetics of the reaction. vipslib.comresearchgate.net The analysis often reveals whether the reaction proceeds through a concerted (one-step) or a stepwise mechanism and can explain the observed regioselectivity and stereoselectivity. researchgate.net For example, in the reaction between 2,4,6-trimethyl-3,5-dichlorobenzonitrile N-oxide and arylacetylenes, a non-concerted, asynchronous bond formation pathway was identified. vipslib.comresearchgate.net

Another relevant reaction type is hydrogenation. A study on the hydrogenation pathways for this compound has been noted, suggesting that computational methods have been applied to explore its reduction reactions, although detailed mechanistic data from this specific study is not available in the provided results. researchgate.net

Analysis of Electron Density Distribution and Reactivity Indices (e.g., Parr Functions, ELF)

The analysis of electron density provides fundamental insights into chemical reactivity. Methodologies such as the Electron Localization Function (ELF) and the Quantum Theory of Atoms in Molecules (QTAIM) are used to understand bonding and electron distribution. vipslib.comresearchgate.net

Electron Localization Function (ELF): ELF analysis helps to visualize and classify chemical bonds and lone pairs. dergipark.org.tr In studies of related nitrile oxides, ELF analysis has been used to characterize the electronic structure of the reactants, for example, identifying a species as zwitterionic, which is crucial for its participation in certain types of cycloaddition reactions. dntb.gov.ua

Reactivity Indices and Parr Functions: Conceptual DFT provides a range of reactivity indices that help predict how a molecule will behave in a reaction. acs.org These include electrophilicity (ω) and nucleophilicity (N) indices, which classify reactants as electron acceptors or donors. researchgate.net Parr functions are a local reactivity descriptor derived from DFT, used to identify the most electrophilic and nucleophilic centers within a molecule. vipslib.comdntb.gov.ua This analysis is instrumental in predicting the regioselectivity of polar reactions. vipslib.comresearchgate.net For the related 2,4,6-trimethyl-3,5-dichlorobenzonitrile N-oxide, Parr functions have been successfully employed to pinpoint the reactive sites and explain the outcomes of its cycloaddition reactions. researchgate.net

Detailed studies applying these specific analyses to this compound are not prominent in the available literature.

Potential Energy Surface and Intrinsic Reaction Coordinate Analysis

Understanding a chemical reaction requires a detailed map of the energy changes that occur as reactants transform into products. This is achieved through the study of the Potential Energy Surface (PES) and the Intrinsic Reaction Coordinate (IRC).

Potential Energy Surface (PES): The PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. researchgate.net Computational analysis of the PES helps to locate stable molecules (minima), transition states (saddle points), and the energy barriers between them. researchgate.netq-chem.com For reactions that can lead to multiple products, the PES can become complex, sometimes featuring bifurcations where a single transition state leads to two different products. missouri.edu

Intrinsic Reaction Coordinate (IRC): The IRC is the minimum energy path connecting a transition state to the reactants and products on the PES. q-chem.comresearchgate.net Following the IRC from a transition state confirms which reactants and products are connected by that specific energy barrier. missouri.eduresearchgate.net In studies on related dichlorobenzonitrile derivatives, IRC calculations, combined with Bonding Evolution Theory (BET), have been used to analyze the electronic structure transformations throughout the reaction, revealing the sequence of bond formation and breaking. vipslib.comresearchgate.net This detailed analysis provides a step-by-step picture of the reaction mechanism at the electronic level. vipslib.comresearchgate.net

While these powerful tools are frequently applied in computational chemistry, specific PES and IRC analyses for reactions involving this compound were not found in the searched literature.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of molecules. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich and electron-poor regions of a molecule. nih.govresearchgate.net

The MEP is typically color-coded, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). mdpi.com Green and yellow represent areas of intermediate or near-zero potential. researchgate.netmdpi.com This mapping provides a guide to how different molecules might interact, for instance, in drug-receptor binding or other intermolecular interactions. nih.govresearchgate.net

While a specific MEP analysis for this compound was not found, studies on its isomers, 2,5-Dichlorobenzonitrile and 2,6-Dichlorobenzonitrile, have been performed. nih.govnih.gov In these studies, DFT calculations were used to generate MEP maps to predict how the molecules would interact. nih.govnih.gov For these isomers, the negative potential is generally localized around the nitrogen atom of the nitrile group, indicating it as the primary site for electrophilic attack. The positive potential is typically found over the hydrogen atoms of the aromatic ring. Such analyses are crucial for understanding non-covalent interactions, including hydrogen bonding. nih.gov

Analytical Methodologies in 2,3 Dichlorobenzonitrile Research

Spectroscopic Characterization Techniques

Fourier Transform Infrared (FT-IR) spectroscopy is a vital technique for identifying the characteristic functional groups within a molecule. For 2,3-Dichlorobenzonitrile (B188945), the FT-IR spectrum provides confirmation of the nitrile group (C≡N) and the chlorinated aromatic ring. The nitrile group typically exhibits a sharp, medium-intensity absorption band in the region of 2200-2240 cm⁻¹. The presence of chlorine atoms on the benzene (B151609) ring influences the C-H and C=C bending and stretching vibrations, resulting in a complex fingerprint region that is unique to its specific substitution pattern.

While a detailed experimental spectrum with full band assignments for this compound is not extensively published, analysis of its isomers like 2,4-Dichlorobenzonitrile (B1293624) and 2,5-Dichlorobenzonitrile through both experimental recording and Density Functional Theory (DFT) calculations provides insight into the expected vibrational modes. nih.gov An Attenuated Total Reflectance (ATR) IR spectrum for this compound is available in public databases, confirming its general spectral features. nih.gov

Table 1: Expected Characteristic FT-IR Vibrational Frequencies for Dichlorobenzonitriles

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H Stretching | 3000 - 3100 | Aromatic C-H stretching vibrations. |

| C≡N Stretching | 2200 - 2240 | Characteristic nitrile group absorption. |

| C=C Stretching | 1400 - 1600 | Aromatic ring skeletal vibrations. |

Note: The data is based on general spectroscopic principles and analysis of related dichlorobenzonitrile isomers.

Complementary to FT-IR, FT-Raman spectroscopy is another powerful tool for vibrational analysis. It is particularly useful for observing non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. For dichlorobenzonitriles, the symmetric stretching vibrations of the aromatic ring and the C-Cl bonds are often prominent in the Raman spectrum.

Detailed studies on isomers such as 2,4-Dichlorobenzonitrile and 2-amino-3,5-dichlorobenzonitrile (B1269155) have utilized FT-Raman spectroscopy in conjunction with DFT calculations to assign vibrational modes accurately. nih.govnih.gov These studies help in understanding the influence of substituent positions on the vibrational spectra. For this compound, the FT-Raman spectrum would be expected to show strong bands for the C≡N stretch and the ring breathing modes.

Table 2: Expected Characteristic FT-Raman Bands for Dichlorobenzonitriles

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H Stretching | 3000 - 3100 | Aromatic C-H stretching vibrations. |

| C≡N Stretching | 2200 - 2240 | Strong band for the nitrile group. |

| Ring Breathing/Skeletal Vibrations | 1000 - 1600 | Symmetric vibrations of the benzene ring. |

Note: The data is based on the analysis of related dichlorobenzonitrile isomers. nih.govnih.gov

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most widely used method for the analysis of volatile and semi-volatile compounds like this compound. cdc.gov In this technique, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which acts as a molecular fingerprint for identification, while the retention time from the GC provides an additional layer of confirmation.

The mass spectrum of this compound shows a characteristic molecular ion peak and isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Public databases provide GC-MS data for this compound, which is crucial for its identification in environmental and research samples. nih.gov Advanced GC-MS/MS (triple quadrupole) methods can offer even higher selectivity and sensitivity, which is particularly useful for analyzing trace levels in complex matrices. researchgate.netnih.gov

Table 3: Key GC-MS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₃Cl₂N | PubChem nih.gov |

| Molecular Weight | 172.01 g/mol | PubChem nih.gov |

| m/z of Top Peak | 171 | PubChem nih.gov |

| m/z of 2nd Highest Peak | 173 | PubChem nih.gov |

Derivatization is a chemical modification process used to convert an analyte into a form that is more suitable for analysis, typically by increasing its volatility, thermal stability, or detectability. research-solution.comresearchgate.net While this compound itself is sufficiently volatile for direct GC-MS analysis, derivatization becomes a critical strategy when studying its potential metabolites or degradation products.

For instance, if this compound is metabolized in biological systems, it could form hydroxylated or carboxylic acid derivatives. These products are more polar and less volatile, making them unsuitable for direct GC analysis. Derivatization techniques such as silylation (e.g., using BSTFA) or alkylation/esterification would be employed to convert the polar -OH or -COOH functional groups into more volatile ethers or esters, enabling their separation and detection by GC-MS. youtube.comjfda-online.com This approach allows for the comprehensive analysis of the compound and its metabolic fate. research-solution.com

Advanced Analytical Techniques for Structural Elucidation

Beyond initial characterization, advanced techniques are necessary for unambiguous structural confirmation, especially when dealing with isomers or unknown compounds.

For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. ¹H NMR would show the chemical shifts and coupling patterns of the three protons on the aromatic ring, which are unique to the 2,3-substitution pattern. ¹³C NMR would identify the seven distinct carbon environments, including the nitrile carbon and the two carbons bonded to chlorine. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), can definitively establish the connectivity of atoms within the molecule. PubChem lists ¹H NMR spectral data for this compound. nih.gov

Future Directions and Emerging Research Avenues for 2,3 Dichlorobenzonitrile

Novel Synthetic Pathway Development

The primary industrial production method for 2,3-Dichlorobenzonitrile (B188945) is the ammoxidation of 2,3-dichlorotoluene (B105489). This process involves the catalytic oxidation of 2,3-dichlorotoluene in the presence of ammonia (B1221849) and oxygen. Research is actively exploring new catalysts to improve the efficiency and selectivity of this reaction.

One promising development is a new catalyst system for the catalytic ammoxidation synthesis of this compound. This catalyst can achieve a conversion rate of up to 100% and a selectivity of over 96%, resulting in a yield of more than 95%. google.com The catalyst uses microspheric silica (B1680970) gel as a carrier, with the active component being TiaVbSbcBdOx. google.com This innovative approach simplifies the production process, reduces raw material consumption, and extends the catalyst's service life to over eight years of continuous use. google.com

Another established laboratory and potential industrial synthesis route is the Sandmeyer reaction. This method involves the diazotization of 2,3-dichloroaniline, followed by a reaction with copper cyanide, achieving yields that can exceed 60%.

Exploration of Untapped Reactivity Profiles

This compound exhibits a range of chemical reactivities that are central to its use as a versatile intermediate in organic synthesis. fishersci.se Key reactions include nucleophilic aromatic substitution, reduction, and coupling reactions. The presence of the nitrile group (C≡N) makes the molecule significantly more active than its corresponding amide, allowing it to readily undergo hydrolysis, alcoholysis, and reduction. google.com

Future research is focused on further exploring these and other potential reactions:

Nucleophilic Aromatic Substitution: The chlorine atoms on the benzene (B151609) ring can be displaced by various nucleophiles. This includes nucleophilic aromatic fluorination, which is crucial for introducing fluorine into aromatic compounds, thereby enhancing their utility in pharmaceuticals and agrochemicals. fishersci.se

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4). The resulting aminomethyl group is a valuable functional group in the synthesis of various bioactive molecules.

Coupling Reactions: this compound is an important substrate for Suzuki-Miyaura coupling reactions. fishersci.se These reactions form carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.

Hydrogenation: The hydrogenation pathways of this compound are also an area of study, which can lead to various partially or fully saturated products with different chemical properties and potential applications. researchgate.net

Cycloaddition Reactions: The reactivity of related dichlorobenzonitrile N-oxides in [3+2] cycloaddition reactions with alkynes is being investigated. researchgate.netresearchgate.net This type of reaction is a powerful tool for constructing five-membered heterocyclic rings, which are common scaffolds in medicinal chemistry.

Expansion into New Application Domains

The versatility of this compound as a chemical intermediate has led to its use in a variety of applications, and research continues to explore new possibilities. alzchem.com

Current and Emerging Applications of this compound

| Application Area | Specific Use | Key Research Findings |

|---|---|---|

| Agrochemicals | Intermediate for herbicides and pesticides. | Used in the synthesis of novel, high-efficiency, low-toxicity, and easily degradable agrochemicals. google.com For example, it is a precursor for a herbicide that shows high activity against specific weeds in paddy fields at low dosages. google.com |

| Pharmaceuticals | Building block for biologically active compounds. | Serves as an intermediate in the synthesis of 2,3-dichlorobenzoic acid, a key precursor for the antiepileptic drug Lamotrigine. It also has potential applications in the development of anticancer agents, as it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. biosynth.com |

| Dye Stuff | Intermediate in dye synthesis. fishersci.sechemicalbook.com | The aromatic structure and reactive functional groups make it a suitable precursor for various dyes. |

| Materials Science | Precursor for functional materials. | Research is exploring the use of dichlorobenzonitrile derivatives in the synthesis of novel materials with potential applications in electronics and optoelectronics. smolecule.com |

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry plays an increasingly important role in understanding and predicting the chemical behavior of molecules like this compound. Advanced theoretical models are being employed to gain deeper insights into its reactivity and properties.

Density Functional Theory (DFT) is a powerful tool used to model reaction pathways and predict reactivity. dergipark.org.tr For instance, DFT calculations can be used to:

Analyze Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, researchers can elucidate the step-by-step mechanism of reactions involving this compound. This includes studying the regioselectivity of cycloaddition reactions. researchgate.netresearchgate.net

Predict Reactivity: Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT, helps identify the most likely sites for electrophilic and nucleophilic attack. researchgate.net This information is crucial for predicting the outcome of reactions and designing new synthetic strategies.

Simulate Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as infrared and NMR spectra, which can aid in the characterization of new compounds derived from this compound. dergipark.org.tr

Assess Drug-Likeness: For pharmaceutical applications, computational methods can be used to predict the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) of molecules derived from this compound, aiding in the rational design of new drugs. researchgate.net

By combining experimental work with these advanced theoretical models, researchers can accelerate the discovery and development of new synthetic methods, reactions, and applications for this compound.

Q & A

Q. What are the common synthetic routes for 2,3-Dichlorobenzonitrile?

this compound (CAS 6574-97-6) is synthesized via two primary pathways:

- Diazotization-Cyanation : 2,3-Dichloroaniline undergoes diazotization with NaNO₂/HCl, followed by treatment with CuCN to yield the nitrile .

- Cyanide Substitution : Reacting 2,3-dichlorobenzoyl cyanide with aminoguanidine in acetonitrile, followed by cyclization in propanol/DMSO .

| Method | Key Reagents/Conditions | Intermediate |

|---|---|---|

| Diazotization-Cyanation | NaNO₂, HCl, CuCN | 2,3-Dichloroaniline |

| Cyanide Substitution | Aminoguanidine, DMSO, reflux | 2,3-Dichlorobenzoyl cyanide |

Q. How is this compound characterized for purity and structural validation?

Q. What are the primary research applications of this compound?

- Organic Synthesis : Serves as a precursor for bioactive molecules (e.g., 2-fluoro-3-chlorobenzonitrile) and polymer resins .

- Biological Probes : Used in enzyme interaction studies due to its nitrile moiety, which mimics natural substrates .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized?

Q. How does the regioselectivity of chlorination impact the synthesis of dichlorobenzonitrile isomers?

- Comparative Analysis : this compound vs. 2,6-isomer (dichlobenil) synthesis highlights differing chlorination patterns. The 2,3-isomer requires precise ortho/meta-directing groups, whereas 2,6-relies on steric effects .

- Contradictions : While 2,6-dichlorobenzonitrile is a known herbicide, 2,3-lacks herbicidal activity, emphasizing structural specificity in bioactivity .

Q. What safety protocols are critical when handling this compound?

Q. How can computational modeling aid in predicting this compound reactivity?

- DFT Studies : Calculate electrophilicity of the nitrile group to predict nucleophilic attack sites .

- MD Simulations : Model interactions with enzymes (e.g., nitrilases) to guide biocatalyst design .

Data Contradiction Analysis

Q. Discrepancies in reported boiling points for this compound: How to resolve?

Q. Why does this compound lack herbicidal activity compared to its 2,6-isomer?

- Structural Insights : The 2,6-isomer’s symmetry allows efficient binding to cellulose synthase, while 2,3’s asymmetric Cl positions disrupt target interaction .

- Experimental Design : Use Arabidopsis mutants to compare root growth inhibition across isomers .

Methodological Recommendations

Q. Designing bioactivity assays for this compound derivatives

- In Vitro Models : Test nitrile hydrolysis rates with bacterial nitrilases (e.g., Pseudomonas fluorescens) .

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to evaluate acute toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.